6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid
Description
The compound 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid features a pyridine-2-carboxylic acid core substituted with an ethyl group at position 5 and a phenoxymethyl group at position 4. The phenoxymethyl moiety is further substituted with chlorine and trifluoromethyl groups at positions 2 and 4 of the aromatic ring, respectively. The pyridine ring and carboxylic acid group may enhance binding to biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity .
Properties
Molecular Formula |
C16H13ClF3NO3 |
|---|---|
Molecular Weight |
359.73 g/mol |
IUPAC Name |
6-[[2-chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C16H13ClF3NO3/c1-2-9-3-5-12(15(22)23)21-13(9)8-24-14-6-4-10(7-11(14)17)16(18,19)20/h3-7H,2,8H2,1H3,(H,22,23) |
InChI Key |
VLCAAGJJBQZOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine Intermediate
This intermediate is a key building block for the final compound. A recent patented method (CN116425671A) outlines an efficient, scalable synthesis with relatively mild conditions and high yield (~74%) for 2-chloro-4-(trifluoromethyl)pyridine, which is crucial for subsequent steps.
Key Steps:
| Step | Description | Conditions | Yield/Notes |
|---|---|---|---|
| S1 | Reaction of vinyl n-butyl ether with trifluoroacetic anhydride in the presence of an acid-binding agent to form 4-butoxy-1,1,1-trifluoro-3-en-2-one | Acid-binding agent, controlled temperature | Intermediate formation |
| S2 | Reaction of 4-butoxy-1,1,1-trifluoro-3-en-2-one with trimethylphosphonoacetate under protective atmosphere with base to yield a mixture of compounds (Formula I & II) | Protective atmosphere, base, solvent | Intermediate mixture |
| S3 | Reaction of the mixture with ammonium acetate under protective atmosphere to generate 2-hydroxy-4-trifluoromethylpyridine | Protective atmosphere | Intermediate |
| S4 | Chlorination of 2-hydroxy-4-trifluoromethylpyridine with thionyl chloride (SOCl2) catalyzed by DMF in 1,2-dichloroethane at reflux (110°C) for 4 hours to yield 2-chloro-4-(trifluoromethyl)pyridine | Room temperature addition, reflux | Yield: 74.0% |
This method avoids harsh diazotization and fluorination steps common in other routes, improving environmental friendliness and scalability.
Introduction of the Phenoxy Methyl Group
The phenoxy methyl group is introduced by nucleophilic substitution of the 6-position on the pyridine ring with a 2-chloro-4-(trifluoromethyl)phenoxy methyl moiety. This typically involves:
- Preparation of the 2-chloro-4-(trifluoromethyl)phenol or phenoxy derivative.
- Formation of a chloromethyl or bromomethyl intermediate on the pyridine ring.
- Nucleophilic substitution reaction under basic or catalytic conditions to link the phenoxy methyl group.
Details on specific reagents and catalysts for this step are less commonly disclosed but are critical for regioselectivity and yield.
Functionalization to 5-Ethyl and 2-Carboxylic Acid Substituents
The 5-ethyl group is introduced either by:
- Starting from a 5-ethyl substituted pyridine precursor, or
- Alkylation of the pyridine ring at the 5-position.
The 2-carboxylic acid group is typically introduced by:
- Carboxylation reactions on the pyridine ring,
- Or via hydrolysis of ester intermediates.
These transformations require precise control to avoid side reactions and maintain the integrity of the phenoxy methyl substituent.
Summary of Chemical Data and Properties
| Parameter | Data |
|---|---|
| Molecular Formula | C16H13ClF3NO3 |
| Molecular Weight | 359.73 g/mol |
| CAS Number | 2940957-33-3 |
| IUPAC Name | 6-((2-chloro-4-(trifluoromethyl)phenoxy)methyl)-5-ethylpicolinic acid |
| Purity (typical) | 97% |
| SMILES | CCC1=C(N=C(C=C1)C(=O)O)COC2=C(C=C(C=C2)C(F)(F)F)Cl |
This data supports the characterization and quality control of the compound during synthesis.
Comparative Table of Key Synthetic Steps
| Synthetic Step | Method Description | Advantages | Challenges |
|---|---|---|---|
| Synthesis of 2-chloro-4-(trifluoromethyl)pyridine | Multi-step synthesis involving vinyl ether reaction, phosphonoacetate coupling, ammonium acetate cyclization, and chlorination with SOCl2 | Mild conditions, stable intermediates, high yield (74%) | Requires protective atmosphere, multiple purification steps |
| Phenoxy methylation | Nucleophilic substitution of pyridine with phenoxy methyl intermediate | High regioselectivity possible | Limited literature detail; optimization needed |
| Introduction of 5-ethyl and 2-carboxylic acid | Alkylation and carboxylation or ester hydrolysis | Established pyridine chemistry | Potential side reactions, requires careful control |
Chemical Reactions Analysis
Types of Reactions
6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. This interaction can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic Acid)
Structural Differences :
- Core : Acifluorfen has a benzoic acid core, whereas the target compound features a pyridine-2-carboxylic acid backbone.
- Substituents : Acifluorfen includes a nitro group at position 2 of the benzene ring, absent in the target compound.
Functional Implications :
- Acifluorfen is a protoporphyrinogen oxidase (PPO) inhibitor herbicide, with the nitro group critical for its redox activity . The absence of this group in the target compound may alter its mode of action or potency.
Data Comparison :
Fomesafen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-N-methylsulfonyl-2-nitrobenzamide)
Structural Differences :
- Core : Fomesafen contains a benzamide group, contrasting with the pyridinecarboxylic acid in the target compound.
- Functional Groups : A methylsulfonyl group and nitro substituent are present in fomesafen.
Functional Implications :
- Fomesafen’s sulfonyl group enhances soil persistence and systemic activity, while the target compound’s carboxylic acid may favor ionization and faster degradation .
- The nitro group in fomesafen contributes to its herbicidal activity via free radical generation, a mechanism less likely in the nitro-free target compound .
Fluoroglycofen (Carboxymethyl 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate)
Structural Differences :
- Core : Fluoroglycofen is a benzoic acid ester, whereas the target compound is a pyridinecarboxylic acid.
- Substituents : Fluoroglycofen includes a carboxymethyl ester and nitro group.
Functional Implications :
Pyridinecarboxylic Acid Analogs
Several pyridine derivatives with trifluoromethyl or chloro substituents are documented ():
- Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate: Shares a trifluoromethyl group but lacks the phenoxymethyl substituent, reducing steric bulk .
- 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid : Positional isomerism (4-carboxylic acid vs. 2-carboxylic acid) may drastically alter binding affinity to enzymes like acetolactate synthase (ALS) .
Data Comparison :
Key Research Findings and Implications
- Structural Trends: The 2-chloro-4-(trifluoromethyl)phenoxy group is a common motif in herbicides, suggesting its importance in target recognition .
- Core Impact : Pyridine-based compounds (target) may exhibit distinct pharmacokinetic profiles compared to benzene analogs (e.g., faster metabolism due to polar carboxylic acid) .
- Substituent Effects: Ethyl and phenoxymethyl groups in the target compound could enhance lipid solubility and membrane penetration relative to nitro-containing analogs like acifluorfen .
Biological Activity
6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid, also known by its CAS number 2940957-33-3, is a compound with notable biological activity. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound has the molecular formula and a molecular weight of 359.73 g/mol. Its structure includes a pyridine ring substituted with a chloro-trifluoromethyl phenoxy group, which contributes to its biological activity.
Research indicates that this compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the receptor's response to acetylcholine and nicotine, thereby potentially influencing neurological pathways involved in cognition and sensory processing .
Biological Activity Overview
- Neuropharmacological Effects :
- Anti-inflammatory Properties :
Table 1: Modulatory Effects on α7 nAChR
| Compound | EC50 (µM) | Max Modulation (%) |
|---|---|---|
| 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid | 0.14 | 600 |
This table summarizes the compound's efficacy in modulating α7 nAChR, with an EC50 value indicating effective concentration and maximum modulation percentage showing its potency compared to other compounds tested .
Table 2: Anti-inflammatory Activity of Related Compounds
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-2 |
| Compound B | 0.04 ± 0.02 | COX-2 |
These findings illustrate the potential anti-inflammatory activity of compounds structurally related to 6-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-5-ethyl-pyridine-2-carboxylic acid, reinforcing its therapeutic relevance in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
